5-Chloro-2-methoxymandelic acid

Description

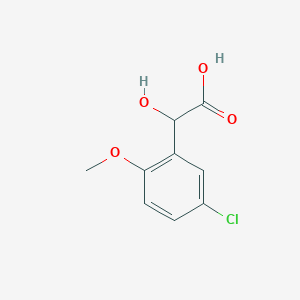

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClO4 |

|---|---|

Molecular Weight |

216.62 g/mol |

IUPAC Name |

2-(5-chloro-2-methoxyphenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C9H9ClO4/c1-14-7-3-2-5(10)4-6(7)8(11)9(12)13/h2-4,8,11H,1H3,(H,12,13) |

InChI Key |

RGYKPKPOCBMJDG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(C(=O)O)O |

Origin of Product |

United States |

Reactivity and Reaction Mechanisms of 5 Chloro 2 Methoxymandelic Acid

Acidic and Carboxylic Group Reactivity

The carboxylic acid moiety (-COOH) is a primary site of reactivity in 5-Chloro-2-methoxymandelic acid, readily participating in reactions characteristic of this functional group.

The carboxylic acid group can be converted into esters and amides, which are important derivatives in various chemical syntheses.

Esterification: In the presence of an alcohol and an acid catalyst, this compound undergoes Fischer-Speier esterification to form the corresponding ester. masterorganicchemistry.com The reaction is an equilibrium process, typically driven to completion by using the alcohol as a solvent or by removing the water formed during the reaction. masterorganicchemistry.com Various acid catalysts, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), can be employed to protonate the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

Alternative methods for esterification that can be applied include reaction with dialkyl dicarbonates in the presence of a Lewis acid, or the use of coupling agents like 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) followed by treatment with an alcohol in the presence of a base like 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org

Amidation: The synthesis of amides from this compound involves its reaction with an amine. This transformation typically requires the use of coupling agents to activate the carboxylic acid, as direct reaction with an amine is generally slow. Commonly used coupling agents include carbodiimides or triazine-based reagents such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM). units.it These reagents react with the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine nucleophile to yield the amide.

Table 1: Representative Esterification and Amidation Reactions

| Reaction Type | Reagents | Product Type | General Mechanism |

|---|---|---|---|

| Fischer Esterification | Alcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄) | Alkyl 5-chloro-2-methoxymandelate | Acid-catalyzed nucleophilic acyl substitution masterorganicchemistry.com |

| Yamaguchi Esterification | 2,4,6-Trichlorobenzoyl chloride, Triethylamine, then Alcohol, DMAP | Ester | Formation of a mixed anhydride (B1165640) followed by alcoholysis organic-chemistry.org |

| Amidation | Amine (e.g., Ammonia, primary/secondary amine), Coupling Agent (e.g., DMTMM) | 5-Chloro-2-methoxymandelamide | Activation of carboxylic acid to form an active ester or similar species, followed by nucleophilic attack by the amine units.it |

As a carboxylic acid, this compound readily reacts with bases to form carboxylate salts. Treatment with a strong base like sodium hydroxide (B78521) or a weaker base such as sodium bicarbonate results in the deprotonation of the carboxylic acid group to yield the corresponding sodium 5-chloro-2-methoxymandelate and water.

This salt formation is a straightforward acid-base reaction and is fundamental to its solubility characteristics in aqueous solutions. The formation of salts with chiral amines is also a key step in the classical resolution of racemic mandelic acids.

Further derivatization of the carboxyl group can lead to the formation of acid chlorides by reacting with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride is a highly reactive intermediate that can be used to synthesize a variety of other derivatives, including esters and amides, often under milder conditions than direct methods.

Hydroxyl Group Reactivity

The secondary benzylic hydroxyl (-OH) group is another key site for chemical transformations.

The hydroxyl group can undergo etherification to form ethers or esterification to form esters.

Etherification: The hydroxyl group can be converted to an ether by reaction with an appropriate electrophile. For instance, in the presence of a strong base to deprotonate the hydroxyl group, followed by reaction with an alkyl halide (Williamson ether synthesis), the corresponding ether can be formed. Acid-catalyzed etherification using an alcohol is also a viable method, where the acid protonates the hydroxyl group, allowing it to leave as water upon nucleophilic attack by the alcohol. rsc.orgnih.gov

Esterification: The hydroxyl group can also be acylated to form an ester. This is typically achieved by reacting this compound with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the acid byproduct. This reaction is distinct from the esterification of the carboxylic acid group and results in a diester if both the carboxylic acid and hydroxyl groups are esterified.

The oxidation state of the carbon bearing the hydroxyl group can be altered through oxidation and reduction reactions.

Oxidation: The secondary hydroxyl group of this compound can be oxidized to a ketone, yielding 5-chloro-2-methoxy-α-oxo-benzeneacetic acid (also known as 5-chloro-2-methoxyphenylglyoxylic acid). This transformation can be accomplished using a variety of oxidizing agents, such as chromic acid, potassium permanganate, or milder reagents like pyridinium (B92312) chlorochromate (PCC). The choice of oxidant can be crucial to avoid over-oxidation or side reactions involving other functional groups. The oxidation of similar mandelic acid analogues is a known transformation. nih.gov

Reduction: While the hydroxyl group itself is not typically reduced further, the carboxylic acid group can be reduced. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the carboxylic acid can be reduced to a primary alcohol, resulting in the formation of 2-(5-chloro-2-methoxyphenyl)-1,2-ethanediol. This reduction is a powerful tool for converting the carboxylic acid functionality into a hydroxymethyl group.

Table 2: Reactivity of the Hydroxyl Group

| Reaction Type | Reagents | Product Type |

|---|---|---|

| Etherification | Alkyl Halide, Base or Alcohol, Acid Catalyst | Ether |

| Esterification (Acylation) | Acid Chloride or Anhydride, Base | Ester |

| Oxidation | Oxidizing Agent (e.g., PCC, KMnO₄) | α-Keto acid |

Aromatic Ring Reactivity

The benzene (B151609) ring of this compound is substituted with a chloro group and a methoxy (B1213986) group. These substituents influence the reactivity of the ring towards electrophilic aromatic substitution.

The methoxy group (-OCH₃) is an activating group and is ortho, para-directing due to its ability to donate electron density to the ring through resonance. The chlorine atom (-Cl) is a deactivating group due to its inductive electron-withdrawing effect, but it is also ortho, para-directing because of its ability to donate a lone pair of electrons through resonance.

In this compound, the methoxy group is at position 2 and the chloro group is at position 5.

The powerful activating and directing effect of the methoxy group strongly directs incoming electrophiles to its ortho (position 3) and para (position 6) positions.

The chloro group directs to its ortho (positions 4 and 6) and para (position 1, which is already substituted) positions.

The directing effects of the two groups reinforce each other at position 6. Position 3 is activated by the methoxy group but is sterically hindered by the adjacent methoxy and mandelic acid side chain. Position 4 is activated by the chloro group's directing effect and is sterically accessible. Therefore, electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be expected to occur primarily at positions 4 and 6, with the specific outcome depending on the reaction conditions and the nature of the electrophile.

Electrophilic Aromatic Substitution Patterns

The benzene ring of this compound is substituted with a chlorine atom and a methoxy group. In electrophilic aromatic substitution reactions, these substituents exert directing effects that determine the position of the incoming electrophile.

Methoxy Group (-OCH₃): The methoxy group is a strongly activating group and an ortho-, para-director. organicchemistrytutor.comminia.edu.eglibretexts.org It donates electron density to the aromatic ring through resonance, making the ortho and para positions more nucleophilic and thus more susceptible to electrophilic attack. organicchemistrytutor.com

Chlorine Atom (-Cl): The chlorine atom is a deactivating group due to its inductive electron-withdrawing effect. organicchemistrytutor.comlibretexts.org However, it is also an ortho-, para-director because it can donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks the ortho or para positions. organicchemistrytutor.comlibretexts.orgyoutube.com

Given the stronger activating and directing influence of the methoxy group, electrophilic substitution is most likely to occur at the positions most activated by it, which are positions 3 and 6. organicchemistrytutor.comyoutube.com Steric hindrance from the existing substituents can also influence the final product distribution, potentially favoring substitution at the less hindered position. youtube.com

| Substituent | Electronic Effect | Directing Effect |

| Methoxy (-OCH₃) | Activating (Resonance) | Ortho, Para |

| Chlorine (-Cl) | Deactivating (Inductive) | Ortho, Para |

Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution. organicchemistrytutor.comminia.edu.eglibretexts.orgyoutube.com

C-H Functionalization Strategies

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds without the need for pre-functionalized starting materials. For molecules like this compound, C-H functionalization strategies can offer regioselective pathways to novel derivatives.

Palladium-catalyzed C-H activation is a prominent method in this field. researchgate.netnih.govepfl.ch The presence of a directing group on the substrate can guide the metal catalyst to a specific C-H bond, enabling its selective cleavage and subsequent functionalization. In this compound, the carboxylic acid or a derivative thereof could potentially act as a directing group, facilitating ortho-C-H functionalization.

For instance, studies on similar substrates like mandelic acid and α-phenylglycine have demonstrated successful palladium-catalyzed C-H arylation, iodination, acetoxylation, and olefination. acs.org These reactions often proceed through either a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle, with the choice of oxidant and ligands being crucial for the reaction outcome. acs.org The application of such methodologies to this compound could lead to the synthesis of a diverse range of derivatives by selectively functionalizing the C-H bonds on the aromatic ring.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura with related boronic acids)

The chlorine atom on the aromatic ring of this compound makes it a suitable substrate for cross-coupling reactions, such as the Suzuki-Miyaura coupling. libretexts.org This reaction involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a base. libretexts.orgyoutube.com

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. libretexts.orgnih.gov In the context of this compound, the aryl chloride can be coupled with various aryl or vinyl boronic acids to introduce new substituents onto the aromatic ring. While aryl chlorides are generally less reactive than aryl bromides or iodides, the use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst can facilitate the oxidative addition step and promote efficient coupling. libretexts.orgacs.org

The general catalytic cycle for the Suzuki-Miyaura coupling involves three main steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (this compound derivative) to form a palladium(II) intermediate. libretexts.org

Transmetalation: The organoboron reagent transfers its organic group to the palladium(II) complex. libretexts.org

Reductive Elimination: The two organic groups on the palladium complex couple, and the desired biaryl product is released, regenerating the palladium(0) catalyst. libretexts.org

This reaction would allow for the synthesis of a wide array of biaryl derivatives of this compound, expanding its chemical space for various applications.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Resulting Bond |

| Aryl Halide (e.g., derivative of this compound) | Organoboron Reagent (e.g., Arylboronic acid) | Palladium Complex | Carbon-Carbon |

Table 2: General Scheme of a Suzuki-Miyaura Cross-Coupling Reaction. libretexts.orgyoutube.com

Stereochemical Implications in Reactions

This compound is a chiral molecule, with a stereocenter at the α-carbon. This chirality has significant implications for its reactions, particularly those involving the α-hydroxyl and carboxylic acid groups.

Diastereoselective Control in Derivative Formation

When this compound reacts with other chiral molecules, diastereomeric products can be formed. The stereochemistry of the starting material can influence the stereochemical outcome of the reaction, a concept known as diastereoselective control.

For example, in the formation of esters or amides with chiral alcohols or amines, the existing stereocenter in this compound can direct the approach of the incoming nucleophile, leading to a preferential formation of one diastereomer over the other. This principle is widely used in asymmetric synthesis. nih.gov The formation of diastereomeric salts with chiral amines is a common method for the resolution of racemic mandelic acid and its derivatives. orgsyn.org

The degree of diastereoselectivity is influenced by steric and electronic factors of both reactants and the reaction conditions. Computational models and spectroscopic techniques, such as NMR, can be used to study the interactions in the diastereomeric complexes and rationalize the observed selectivity. acs.org

Retention and Inversion of Configuration

Reactions occurring at the chiral center of this compound can proceed with either retention or inversion of the stereochemical configuration. The mechanism of the reaction dictates the stereochemical outcome.

Inversion of Configuration: This is characteristic of Sₙ2 reactions, where the nucleophile attacks the carbon atom from the side opposite to the leaving group. youtube.comlibretexts.org This "backside attack" leads to a Walden inversion, where the stereochemistry at the chiral center is flipped. libretexts.orgyoutube.com

The specific reaction conditions, including the nature of the solvent, nucleophile, and leaving group, will determine which pathway is favored and thus whether the reaction proceeds with retention or inversion of configuration at the α-carbon of this compound.

| Reaction Type | Typical Stereochemical Outcome |

| Sₙ2 | Inversion of Configuration |

| Sₙ1 | Racemization (mixture of retention and inversion) |

| Double Sₙ2 | Retention of Configuration |

Table 3: Stereochemical Outcomes of Nucleophilic Substitution Reactions. youtube.comlibretexts.orgyoutube.comutexas.edu

Applications of 5 Chloro 2 Methoxymandelic Acid in Advanced Organic Synthesis

Chiral Resolving Agents

The separation of enantiomers, a critical process in the pharmaceutical and chemical industries, often relies on the use of chiral resolving agents. pharmtech.com These agents interact with a racemic mixture to form diastereomers, which, unlike enantiomers, have different physical properties and can be separated by techniques such as crystallization or chromatography. pharmtech.com 5-Chloro-2-methoxymandelic acid has proven to be an effective chiral resolving agent, primarily through the formation of diastereomeric salts.

Diastereomeric Salt Formation for Racemate Resolution

The carboxylic acid group of this compound readily reacts with racemic amines or other basic compounds to form diastereomeric salts. The differing solubilities of these salts in a given solvent system allow for the selective crystallization of one diastereomer, thereby achieving resolution of the original racemate. nih.gov This classical chemical resolution method is a widely used industrial technique for obtaining enantiomerically pure compounds. nih.gov

The efficiency of this resolution is influenced by several factors, including the choice of solvent and the specific interactions between the resolving agent and the racemate. For instance, in the resolution of racemic 2-chlorotropic acid, the use of different alcohols as solvents led to a switching of the chirality of the crystallized product. researchgate.net This highlights the crucial role of solvent in modulating the supramolecular structure of the diastereomeric salts. researchgate.net

A notable example of simultaneous resolution involves the use of (RS)-mandelic acid and its derivatives with (RS)-etiracetam. nih.govnih.gov In this case, enantiospecific cocrystals of R-mandelic acid with R-etiracetam and S-mandelic acid with S-etiracetam form a stable conglomerate system, which can then be separated through preferential crystallization. nih.gov This approach allows for the simultaneous resolution of both racemic compounds, offering a significant advantage in terms of process efficiency. nih.gov

Chromatographic Chiral Separation

In addition to diastereomeric salt formation, this compound and its derivatives are utilized in chromatographic chiral separations. In this context, they can be part of the chiral stationary phase (CSP) or act as a chiral selector in the mobile phase. High-performance liquid chromatography (HPLC) is a primary technique for these separations. nih.govunife.it

For instance, a study on the separation of mandelic acid and its derivatives, including 2-chloromandelic acid, employed a CHIRALPAK® IC column. nih.govzju.edu.cn While mandelic acid itself and some other derivatives were well-resolved, the enantioselectivity for 2-chloromandelic acid was lower under the tested conditions. nih.govzju.edu.cn This indicates that the specific structure of the analyte and its interaction with the CSP are critical for successful separation. The mobile phase composition, including the type of alcohol and the use of additives like trifluoroacetic acid, also plays a significant role in optimizing the resolution. nih.govchromatographyonline.com

The development of sub-2 µm particle columns has enabled faster and more efficient chiral separations. nih.gov For example, Chiralpak® IG-U and ID-U columns, which are based on amylose (B160209) derivatives, have been used for the rapid enantioseparation of various drugs. nih.gov The nature and position of substituents on the phenylcarbamate of the amylose backbone significantly influence the enantioselectivity. nih.gov

Chiral Building Block in Complex Molecule Construction

Beyond its role in separating enantiomers, this compound serves as a valuable chiral building block, or "chiral synthon," in the synthesis of more complex, enantiomerically pure molecules. nih.govsigmaaldrich.comnih.gov Its pre-existing stereocenter provides a strategic starting point for introducing chirality into a target molecule, a crucial aspect in the synthesis of many pharmaceuticals and natural products. nih.gov

Precursor to Enantiopure Intermediates

Enantiomerically pure this compound can be chemically transformed into a variety of enantiopure intermediates. scispace.com These intermediates, retaining the original stereochemistry, can then be incorporated into larger, more complex molecular frameworks. The synthesis of chiral building blocks from readily available chiral sources is a fundamental strategy in asymmetric synthesis. nih.gov The demand for such chiral intermediates is consistently high in the pharmaceutical industry for the development of new drug candidates. nih.gov

Incorporation into Biologically Relevant Scaffolds

The structural motif of this compound can be found within or can be used to construct biologically relevant scaffolds. The synthesis of complex natural products and pharmaceutical agents often involves the strategic assembly of chiral building blocks. researchgate.net The ability to introduce a specific stereocenter with defined aromatic and acidic functionalities makes this compound a useful component in the design and synthesis of molecules with potential biological activity.

Chiral Auxiliary in Asymmetric Induction

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org While mandelic acid itself was one of the early chiral auxiliaries introduced by Barry Trost in 1980, its derivatives, including this compound, can also function in this capacity. slideshare.net

Design and Application in Diastereoselective Transformations

The fundamental application of a chiral auxiliary is to temporarily impart its chirality to a prochiral substrate, guiding a subsequent chemical transformation to occur with a high degree of diastereoselectivity. While specific, documented examples detailing the use of this compound as a chiral auxiliary are not extensively reported in peer-reviewed literature, its structural features are indicative of its potential in this role, operating on well-established principles.

The process begins with the covalent attachment of the chiral auxiliary to a substrate molecule. In the case of this compound, its carboxylic acid functional group would readily form an ester or amide bond with a substrate containing a hydroxyl or amine group, respectively. Once attached, the auxiliary's own stereocenter, along with its bulky and electronically defined substituents (the phenyl ring with chloro and methoxy (B1213986) groups), creates a chiral environment around the reaction center of the substrate. This environment sterically hinders one face of the molecule more than the other, forcing an incoming reagent to approach from the less hindered face. This directed attack results in the preferential formation of one diastereomer of the product.

The effectiveness of this strategy has been demonstrated with other auxiliaries. For instance, amides derived from pseudoephenamine show remarkable stereocontrol in alkylation reactions, including those that form challenging quaternary carbon centers. nih.govharvard.edu Similarly, (-)-8-phenylmenthol (B56881) has been used to achieve high diastereoselectivity in the synthesis of vinylcyclopropane (B126155) derivatives. nih.gov The table below illustrates the high levels of diastereomeric excess (d.e.) achievable with established chiral auxiliaries in different reaction types, underscoring the potential for a well-designed auxiliary like a this compound derivative.

| Chiral Auxiliary | Reaction Type | Substrate Example | Diastereomeric Ratio (d.r.) |

| Pseudoephenamine | Alkylation | α,β-Unsaturated Amide | >98:2 |

| (-)-8-Phenylmenthol | Cyclopropanation | α,β-Unsaturated Ester | High (unspecified d.r.) |

| Oppolzer's Sultam | Hydrogenation | Conjugated Olefin | 95:5 to 98:2 |

This table presents data for illustrative purposes from well-documented chiral auxiliaries to show the principle of diastereoselective control. nih.govnih.govnih.gov

After the diastereoselective reaction is complete, the auxiliary is cleaved from the newly chiral product, releasing the desired enantiomerically enriched molecule and regenerating the auxiliary for potential reuse.

Recovery and Recycling Strategies for Chiral Auxiliaries

A critical consideration for the industrial viability and environmental sustainability of chiral auxiliary-mediated synthesis is the ability to efficiently recover and recycle the auxiliary. nih.gov Since auxiliaries are used in stoichiometric amounts, their cost can be a significant factor. Modern process chemistry has developed sophisticated strategies to address this, moving beyond traditional batch processes.

Continuous flow processing, in particular, offers a powerful solution for auxiliary recycling. nih.govrsc.org In such a system, multiple reaction and purification steps are "telescoped" into a single, automated process, which drastically reduces reaction times, manual handling, and waste generation. nih.gov

A typical flow-based recovery and recycling strategy for an auxiliary like this compound would involve the following steps:

Reaction: The substrate, with the auxiliary attached, undergoes the diastereoselective transformation in a flow reactor.

Cleavage: The output from the first reactor flows directly into a second module where the auxiliary is cleaved (e.g., via hydrolysis of the ester or amide bond).

Separation: The resulting mixture, containing the product, the free auxiliary, and reagents, then enters a continuous liquid-liquid extraction unit. Here, a difference in physicochemical properties, such as the acidity (pKa) of the carboxylic acid group on the auxiliary versus the product, allows for efficient separation into two streams (aqueous and organic).

Recycling: The stream containing the chiral auxiliary can be collected for later purification and reuse, or, in a fully automated closed-loop system, it can be fed directly back to the beginning of the process to be coupled with new substrate. nih.govrsc.org

This approach not only makes the process more economical but also significantly improves the atom and step economy, addressing the primary drawbacks historically associated with chiral auxiliaries. nih.gov Research using Oppolzer's sultam has shown that such integrated flow systems can reduce total processing times by over 100-fold compared to batch methods while enabling the auxiliary to be recovered in high yield (71-79% crude yield) and purity (>99% after recrystallization). nih.gov

| Feature | Batch Process | Continuous Flow Process |

| Processing Time | High (e.g., Acylation: 2.5h, Hydrogenation: 1.5h, Hydrolysis: 18h) | Drastically Reduced (>100-fold) |

| Auxiliary Recovery | Separate, labor-intensive step | Integrated, automated separation |

| Auxiliary Reuse | Batch-wise | Real-time, closed-loop recycling possible |

| Waste Generation | Higher due to multiple workups | Minimized |

This table compares traditional batch processing with modern continuous flow methods for chiral auxiliary use, with data based on the Oppolzer's sultam system. nih.gov

Role in Advanced Materials Synthesis

The application of this compound or its direct derivatives in the synthesis of advanced materials, such as functional polymers or organic electronics, is not a prominent area in the current scientific literature. Its primary role and value are centered on its potential as a chiral building block and auxiliary in asymmetric organic synthesis.

Analytical Methodologies for 5 Chloro 2 Methoxymandelic Acid and Its Derivatives

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of 5-Chloro-2-methoxymandelic acid, particularly for resolving its enantiomers. High-performance liquid chromatography (HPLC), gas chromatography (GC), and capillary electrophoresis (CE) are the most prominent techniques utilized.

HPLC is a powerful tool for the enantioseparation of chiral compounds like this compound. The determination of enantiomeric purity is of paramount importance, and this is typically achieved through the use of chiral stationary phases or chiral mobile phase additives.

Chiral Stationary Phases (CSPs) are the most common approach for the direct enantiomeric separation of chiral compounds by HPLC. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability and high efficiency in resolving a wide range of racemates, including derivatives of mandelic acid. researchgate.net

For instance, studies on the separation of chloromandelic acid derivatives have shown success with polysaccharide-based columns. A liquid chromatographic method was developed for the chiral separation of the enantiomers of mandelic acid and its derivatives, including 2-chloromandelic acid, using a CHIRALPAK® IC column, which is composed of cellulose tris(3,5-dichlorophenylcarbamate) immobilized on silica (B1680970) gel. nih.gov While specific studies on this compound are not widely published, the successful separation of structurally similar compounds provides a strong basis for method development. The mobile phase for such separations often consists of a non-polar solvent like n-hexane with a polar modifier such as isopropanol (B130326) or ethanol. nih.gov An acidic additive, like trifluoroacetic acid (TFA), is typically incorporated at a low concentration (e.g., 0.1%) to improve peak shape and resolution for acidic compounds. nih.gov

The selection of the specific polysaccharide derivative and the optimization of the mobile phase composition are critical for achieving baseline separation of the enantiomers. Columns such as Chiralpak® IA, IB, and IC have shown great potential in separating a wide variety of isomeric mixtures. nih.govfigshare.com

Table 1: Exemplary HPLC Conditions for Chiral Separation of a Related Compound (2-Chloromandelic Acid)

| Parameter | Condition | Reference |

| Column | CHIRALPAK® IC (250 mm × 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | n-hexane/isopropanol/TFA | nih.gov |

| Detection | UV at 210 nm | nih.gov |

This table provides an example based on a closely related compound and serves as a starting point for method development for this compound.

An alternative to CSPs is the use of chiral mobile phase additives (CMPAs). In this technique, a chiral selector is added to the mobile phase, which then forms transient diastereomeric complexes with the enantiomers of the analyte. springernature.com These complexes can then be separated on a conventional achiral stationary phase.

Commonly used CMPAs for the separation of acidic compounds include cyclodextrins and their derivatives, macrocyclic antibiotics, and chiral ligand exchangers. springernature.com For instance, hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) have been used as chiral mobile phase additives for the enantioseparation of ten different mandelic acid derivatives by reversed-phase HPLC. researchgate.net

Another approach involves chiral ligand exchange chromatography, where a chiral ligand and a metal ion (e.g., Cu(II)) are added to the mobile phase. This has been successfully applied to the enantioseparation of 2-chloromandelic acid using chiral ionic liquids based on L-Proline as the chiral selector. researchgate.net This technique could be adapted for this compound.

Table 2: Examples of Chiral Mobile Phase Additives for Mandelic Acid Derivatives

| Chiral Additive Type | Specific Example | Analyte Class | Reference |

| Cyclodextrin (B1172386) Derivative | Hydroxypropyl-β-cyclodextrin | Mandelic acid derivatives | researchgate.net |

| Chiral Ligand Exchanger | L-Proline based ionic liquid with Cu(II) | 2-Chloromandelic acid | researchgate.net |

| Antibiotic | Teicoplanin | Mandelic acid | mst.edu |

Direct analysis of mandelic acids by gas chromatography (GC) is challenging due to their low volatility and polar nature. Therefore, a derivatization step is necessary to convert the acidic and hydroxyl functional groups into more volatile and thermally stable forms. mdpi.com

The most common derivatization technique is silylation, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. mdpi.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. Another approach is alkylation, for example, using methyl chloroformate (MCF). nih.gov

Once derivatized, the volatile derivatives of this compound can be separated on a GC column. For enantiomeric separation, a chiral stationary phase is required. Permethylated cyclodextrin-based columns are widely used for the GC separation of chiral compounds, including mandelic acid derivatives. mdpi.comnih.gov The choice of the specific cyclodextrin (α, β, or γ) and its derivative can significantly influence the separation efficiency. mdpi.com

Table 3: General Gas Chromatography Derivatization and Analysis Approach

| Step | Description | Common Reagents/Columns | Reference |

| Derivatization | Conversion of polar functional groups to volatile derivatives. | Silylation (BSTFA, MSTFA) or Alkylation (MCF) | mdpi.comnih.gov |

| GC Separation | Separation of derivatized enantiomers. | Chiral capillary column (e.g., permethylated cyclodextrin-based) | mdpi.comnih.gov |

| Detection | Mass Spectrometry (MS) is commonly used for identification. | Electron Ionization (EI) | mdpi.com |

Capillary electrophoresis (CE) is a high-efficiency separation technique that offers an alternative to HPLC and GC for chiral separations. nih.gov In CE, enantiomers are separated based on their differential migration in an electric field in the presence of a chiral selector added to the background electrolyte. nih.gov

Cyclodextrins and their derivatives are the most widely used chiral selectors in CE for the enantioseparation of a broad range of compounds, including acidic drugs. nih.govnih.gov The choice of the cyclodextrin type (native or derivatized, neutral or charged) and its concentration, as well as the pH and composition of the background electrolyte, are critical parameters for optimizing the separation. nih.gov

Macrocyclic glycopeptide antibiotics, such as teicoplanin, have also been employed as effective chiral selectors in CE for the resolution of various acidic compounds, including mandelic acid. mst.edu These selectors can exhibit different enantioselectivities compared to cyclodextrins, offering a complementary approach for challenging separations.

While specific applications for this compound are not extensively documented, the established methods for other mandelic acid derivatives provide a solid foundation for developing a CE-based chiral separation method.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy (B1213986) group protons, the proton on the chiral carbon, and the hydroxyl and carboxylic acid protons. The chemical shifts and coupling patterns of the aromatic protons would be consistent with a 1,2,4-trisubstituted benzene (B151609) ring. The methoxy group would appear as a singlet, typically in the range of 3.8-4.0 ppm. Data for the related compound 5-Chloro-2-methoxybenzoic acid shows characteristic aromatic proton signals. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would provide information on all the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at a downfield chemical shift (typically >170 ppm). The aromatic carbons would have shifts influenced by the chloro and methoxy substituents. The chemical shifts for the methoxy carbon and the chiral carbon would also be characteristic. Data for related substituted benzoic acids can serve as a reference. rsc.orgunimi.itrsc.org

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for the functional groups present. A broad band corresponding to the O-H stretching of the carboxylic acid and the hydroxyl group would be expected in the region of 3500-2500 cm⁻¹. A strong absorption band for the C=O stretching of the carboxylic acid would be present around 1700-1750 cm⁻¹. mdpi.com The spectrum would also show bands for the C-O stretching of the ether and alcohol, and characteristic absorptions for the substituted benzene ring. IR spectra of mandelic acid and its derivatives show these characteristic features. mdpi.com

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecule would likely undergo fragmentation, losing water, carbon monoxide, and other small fragments. The mass spectrum of the derivatized compound (e.g., silylated) would be more informative for GC-MS analysis, showing a clear molecular ion peak and characteristic fragmentation patterns. The mass spectrum of a related compound, 5-chloro-2-pentanone, shows fragmentation patterns that can be used for analogy. nist.gov

Nuclear Magnetic resonance (NMR) Spectroscopy for Structural Elucidation and Enantiomeric Excess Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. solvias.com For this compound, both ¹H and ¹³C NMR are employed to confirm the molecular structure.

Structural Elucidation:

The ¹³C NMR spectrum provides information on each carbon atom in the molecule. drugbank.combas.bg The chemical shifts of the aromatic carbons are influenced by the chloro and methoxy substituents. chemicalbook.comcontaminantdb.ca The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift.

Interactive Data Table: Predicted NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Aromatic-H (3) | 7.0-7.2 | 115-120 | Doublet, ortho to methoxy |

| Aromatic-H (4) | 7.2-7.4 | 125-130 | Doublet of doublets, between chloro and methoxy |

| Aromatic-H (6) | 7.4-7.6 | 128-132 | Doublet, ortho to chloro |

| Methoxy (-OCH₃) | 3.8-4.0 | 55-60 | Singlet |

| Methine (-CHOH) | 5.0-5.2 | 70-75 | Singlet |

| Carboxylic Acid (-COOH) | 10-13 | 170-175 | Broad singlet |

| Hydroxyl (-OH) | 4-6 | - | Broad singlet |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Enantiomeric Excess Determination:

Determining the enantiomeric excess (ee) is critical for chiral molecules. NMR spectroscopy, in conjunction with chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), is a powerful method for this purpose. nih.govnih.govnih.gov Chiral solvating agents, such as (R)-(-)-α-methoxy-phenylacetic acid or cyclodextrins, form transient diastereomeric complexes with the enantiomers of this compound. nih.govrsc.org These diastereomeric complexes have slightly different chemical shifts, allowing for the integration of the distinct signals in the NMR spectrum to quantify the ratio of the enantiomers. bham.ac.uknist.gov The use of CSAs is often preferred as it is a non-covalent method and does not require chemical modification of the analyte. solvias.com The selection of the appropriate chiral solvating agent and the optimization of experimental conditions, such as concentration and temperature, are crucial for achieving baseline separation of the enantiomeric signals. nih.govrsc.org

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxylic acid, the C-O stretches of the ether and alcohol, and the vibrations of the substituted benzene ring. researchgate.netnih.gov The O-H stretching vibrations typically appear as a broad band in the region of 3500-2500 cm⁻¹. The carbonyl (C=O) stretching of the carboxylic acid is a strong, sharp band usually found between 1700 and 1725 cm⁻¹. mdpi.com The presence of a chloro-substituent on the aromatic ring will also give rise to characteristic bands in the fingerprint region.

Raman Spectroscopy:

Raman spectroscopy provides information on the polarizability of molecular bonds. researchgate.netresearchgate.net For this compound, the C=C stretching vibrations of the aromatic ring are expected to produce strong Raman signals. The C=O stretch is also Raman active. Raman spectroscopy can be particularly useful for identifying the enantiomeric purity of mandelic acid derivatives by analyzing the O-H stretching vibration region. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| -OH (Carboxylic Acid & Alcohol) | O-H Stretch | 3500-2500 (broad) | 3500-2500 |

| -C=O (Carboxylic Acid) | C=O Stretch | 1725-1700 | 1725-1700 |

| Aromatic Ring | C=C Stretch | 1600-1450 | 1600-1450 |

| -OCH₃ (Ether) | C-O Stretch | 1250-1200 | 1250-1200 |

| -CHOH (Alcohol) | C-O Stretch | 1100-1000 | 1100-1000 |

| -C-Cl | C-Cl Stretch | 800-600 | 800-600 |

Note: These are general ranges and the exact peak positions can be influenced by intermolecular interactions and the physical state of the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound is primarily due to the π → π* transitions of the substituted benzene ring. The presence of the methoxy and chloro substituents, as well as the carboxylic acid and hydroxyl groups, will influence the wavelength of maximum absorption (λmax). These auxochromic groups can cause a bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to unsubstituted benzene. UV-Vis spectroscopy can be used for quantitative analysis and to gain insights into the electronic structure of the molecule. du.edu

Mass Spectrometry (MS) for Molecular Confirmation and Impurity Profiling

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed for the confirmation of the molecular weight of this compound and for the identification and quantification of impurities. researchgate.net

Molecular Confirmation:

In a mass spectrum, this compound will produce a molecular ion peak ([M]⁺) corresponding to its molecular weight. The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with a ratio of approximately 3:1 for the [M]⁺ and [M+2]⁺ peaks, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. Fragmentation of the molecular ion provides structural information. Expected fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH). libretexts.orgyoutube.com Further fragmentation of the aromatic ring can also occur. mdpi.comuva.nl

Impurity Profiling:

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly sensitive and selective technique for impurity profiling. nih.gov The sample is first separated by liquid chromatography, and then the individual components are introduced into the mass spectrometer for detection and identification. researchgate.net This allows for the separation and identification of structurally related impurities, such as precursors, byproducts, or degradation products, even at very low levels. Tandem mass spectrometry (MS/MS) can be used to further characterize the impurities by inducing fragmentation of the parent ions and analyzing the resulting daughter ions, providing a "fingerprint" for each compound. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

While direct quantum chemical calculations for 5-Chloro-2-methoxymandelic acid are not extensively available in the public domain, studies on closely related analogs like 5-chloro-2-hydroxybenzoic acid offer a window into the electronic landscape of such molecules. These investigations typically employ Density Functional Theory (DFT) and ab initio methods to elucidate molecular geometry, vibrational frequencies, and electronic properties.

For instance, in a study on 5-chloro-2-hydroxybenzoic acid, Fourier transform infrared (FTIR) and FT-Raman spectra were recorded and compared with theoretical wavenumbers calculated using Hartree-Fock (HF) and DFT (B3LYP) methods with 6-31G** and 6-311++G** basis sets. The effect of the chloro and hydroxyl substituents on the vibrational frequencies of the carboxylic acid group was a key area of investigation. Such studies provide a detailed assignment of the fundamental vibrational modes and can reveal the influence of intramolecular hydrogen bonding on the molecular structure and properties.

Table 1: Theoretical and Experimental Vibrational Frequencies for a Related Compound (5-chloro-2-hydroxybenzoic acid) This table is illustrative and based on data for a structurally similar compound.

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) (DFT/B3LYP) |

|---|---|---|

| O-H stretch | 3240 | 3255 |

| C=O stretch | 1665 | 1678 |

Molecular Modeling and Docking Studies of Interactions

Molecular modeling and docking are instrumental in predicting and analyzing the interactions of small molecules with biological macromolecules, such as enzymes and receptors. These computational techniques can elucidate the binding mode, affinity, and specificity of a ligand within a protein's active site. For substituted mandelic acids, docking studies have been employed to understand their enantioselective recognition by enzymes.

In a study involving the enantioseparation of mandelic acid, molecular docking simulations were used to investigate the interactions between the R and S enantiomers and a vancomycin-based chiral stationary phase. The calculations revealed differences in the binding energies of the two enantiomers, which correlated with their experimental separation. Such studies highlight how subtle differences in the spatial arrangement of functional groups can lead to significant variations in intermolecular interactions, forming the basis of chiral recognition.

Table 2: Illustrative Docking Study Parameters for Mandelic Acid Enantiomers with a Chiral Selector This table is based on a representative study and illustrates the type of data generated.

| Enantiomer | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| (R)-Mandelic Acid | -5.8 | Asp47, Tyr122, Ser113 |

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry offers powerful tools to unravel the intricate details of reaction mechanisms at the atomic level. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the energetic barriers that govern the reaction rate and outcome. For the synthesis of chiral mandelic acid derivatives, computational studies have been crucial in understanding the mechanisms of enantioselective catalysis.

For example, the enzymatic kinetic resolution of (R,S)-2-chloromandelic acid has been modeled to understand the transesterification process catalyzed by lipase (B570770) AK. By constructing a quantitative model based on a Ping-Pong bi-bi mechanism, researchers were able to simulate and optimize the reaction conditions to achieve high conversion and enantiomeric excess. These models provide a deeper understanding of the enzyme-substrate interactions and the factors controlling the enantioselectivity of the reaction.

Prediction of Stereochemical Outcomes

A significant challenge in synthetic chemistry is the prediction and control of stereochemistry. Computational models are increasingly being used to predict the stereochemical outcome of asymmetric reactions, thereby reducing the need for extensive experimental screening. For the synthesis of substituted mandelic acids, computational approaches can help in understanding the origin of enantioselectivity in catalytic reactions.

While specific computational models for the stereochemical outcome of this compound synthesis are not readily found, the principles have been demonstrated for other chiral acids. Machine learning algorithms, for instance, have been trained on datasets of asymmetric reactions to predict the enantioselectivity based on the structures of the substrate, catalyst, and reagents. For chiral phosphoric acid catalyzed reactions, linear regression models and more complex machine learning algorithms like Random Forest have been used to predict enantioselectivity with a high degree of accuracy. These models identify key molecular descriptors that correlate with the observed stereochemical outcome, providing valuable insights for the rational design of stereoselective syntheses.

Future Directions and Emerging Research Areas

Development of Novel Enantioselective Synthetic Routes

The production of single-enantiomer chiral compounds is a cornerstone of modern pharmaceutical and materials science. For derivatives of mandelic acid, achieving high enantioselectivity is critical. Future research is focused on developing more efficient and greener synthetic methodologies.

Biocatalytic Approaches: Enzymes offer unparalleled selectivity under mild conditions. The rational protein engineering of enzymes like nitrilases is a promising frontier. almacgroup.comacs.org For instance, wild-type nitrilase BCJ2315 has been engineered through molecular docking and B-factor analyses to improve its enantioselectivity, activity, and stability for the synthesis of (R)-2-methoxymandelic acid. almacgroup.comacs.org This process, which can be developed into a one-pot dynamic kinetic resolution, avoids the need to isolate the intermediate cyanohydrin by using sodium bisulfite to prevent enzyme deactivation by the starting aldehyde. almacgroup.comacs.org Such biocatalytic cascades, potentially combining oxynitrilases and nitrilases, represent a powerful strategy for producing enantiomerically pure (S)- or (R)-mandelic acid derivatives. researchgate.netresearchgate.net

Asymmetric Catalysis: Homogeneous and heterogeneous asymmetric catalysis remains a vital area of research. The enantioselective hydrogenation of α-keto esters, such as p-chlorophenylglyoxylic acid methyl ester, using catalysts like Platinum on Alumina (Pt/Al2O3) or Ruthenium-based complexes with chiral ligands (e.g., (S)-MeO-BIPHEP), has shown high conversions and enantiomeric excesses (ee) of over 90%. scispace.com Future work will likely focus on developing catalysts that are more robust, require lower loading, and are easily recyclable, further enhancing the industrial feasibility of these routes.

Organocatalysis: Organocatalysis provides a metal-free alternative for asymmetric synthesis. One-pot syntheses using epi-quinine-derived urea (B33335) as an organocatalyst have been developed for producing (R)-methyl mandelates from simple aldehydes. nih.gov This approach involves a sequence of Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening hydrolysis/esterification. nih.gov Adapting such methodologies for substituted benzaldehydes relevant to 5-Chloro-2-methoxymandelic acid could provide a straightforward, non-enzymatic route to highly valuable chiral building blocks. nih.gov

Table 1: Emerging Enantioselective Synthetic Strategies for Mandelic Acid Derivatives

| Synthetic Strategy | Catalyst/Enzyme | Key Features | Potential Application to this compound |

|---|---|---|---|

| Biocatalysis | Engineered Nitrilase (BCJ2315 mutant) | One-pot dynamic kinetic resolution; high enantioselectivity (>97% ee). acs.org | Direct, highly selective synthesis of (R)- or (S)-5-Chloro-2-methoxymandelic acid. |

| Asymmetric Hydrogenation | 5% Pt/Al2O3 with chiral modifier | Heterogeneous catalysis; high conversion (>98%) and enantioselectivity (93% ee). scispace.com | Scalable production with potential for catalyst recycling. |

| Organocatalysis | epi-Quinine-derived urea | Metal-free; one-pot reaction from aldehydes; good yield and enantioselectivity. nih.gov | Green synthesis route from 5-chloro-2-methoxybenzaldehyde (B1307231). |

Exploration of New Chiral Auxiliary Design

Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org Mandelic acid itself was famously introduced as a chiral auxiliary by Barry Trost in 1980. wikipedia.orgyoutube.com The unique electronic and steric properties of this compound make it an intriguing scaffold for the design of new, highly effective chiral auxiliaries.

The chlorine atom and methoxy (B1213986) group on the phenyl ring modify its electronic properties and provide specific steric bulk. These features can be exploited to enhance facial selectivity in a variety of chemical transformations, including:

Alkylations and Aldol (B89426) Reactions: Evans-type oxazolidinone auxiliaries, which control stereochemistry through steric hindrance, could be modified by incorporating the 5-chloro-2-methoxyphenyl group. wikipedia.org This could influence the diastereoselectivity of enolate alkylations or aldol additions.

Ene Reactions: Auxiliaries like trans-2-phenyl-1-cyclohexanol (B1200244) are used to direct the stereochemical course of ene reactions. wikipedia.org A derivative based on this compound could offer different levels of steric shielding, potentially reversing or enhancing diastereoselectivity.

Asymmetric Diels-Alder Reactions: The electronic nature of the substituted aromatic ring could influence the π-π stacking interactions that often play a role in the transition state of Diels-Alder reactions, leading to improved endo/exo and facial selectivity.

Research in this area would involve synthesizing novel auxiliaries derived from enantiomerically pure this compound and evaluating their performance in a range of standard asymmetric reactions.

Integration with Flow Chemistry and Automated Synthesis

The transition from batch processing to continuous flow chemistry and the use of automated synthesis platforms are revolutionizing chemical manufacturing and discovery. chemspeed.combeilstein-journals.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing, along with enhanced safety for handling hazardous reagents or highly exothermic reactions. For the synthesis of this compound, flow chemistry could be applied to:

Improve Nitration and Halogenation Steps: Safely perform potentially hazardous reactions with precise temperature control, minimizing side-product formation.

Facilitate Multi-step Syntheses: Telescope multiple reaction steps into a continuous sequence without isolating intermediates, significantly reducing process time and waste.

Enable Photochemistry and Electrochemistry: Utilize novel activation methods that are often more efficient and scalable in flow reactors.

Automated Synthesis: Automated platforms, using robotic systems and pre-packed reagent capsules, enable high-throughput experimentation and library synthesis. synplechem.comnih.gov For this compound, this technology can accelerate:

Reaction Optimization: Rapidly screen a wide array of catalysts, solvents, and conditions to find the optimal protocol for enantioselective synthesis. chemspeed.com

Derivative Library Generation: Synthesize a large number of derivatives by varying functional groups on the mandelic acid scaffold. This is particularly valuable for drug discovery and materials science, where structure-activity relationships are investigated. synplechem.comnih.gov

The integration of these technologies promises to make the synthesis of this compound and its analogs faster, safer, more efficient, and more scalable.

Advanced Analytical Techniques for Trace Analysis and Real-time Monitoring

As synthetic methods become more sophisticated, the analytical techniques used to assess purity, yield, and enantiomeric excess must also advance.

Trace Analysis: High-Performance Liquid Chromatography (HPLC) is the workhorse for analyzing mandelic acid derivatives. nih.gov Future developments will focus on achieving lower detection limits for trace impurity analysis.

Chiral Stationary Phases (CSPs): New CSPs based on cellulose (B213188) derivatives (e.g., CHIRALPAK® IC) are being developed for baseline resolution of mandelic acid enantiomers. nih.gov

Chiral Mobile Phase Additives: Using additives like substituted β-cyclodextrins (e.g., HP-β-CD) in reversed-phase HPLC provides a versatile method for enantioseparation without requiring a dedicated chiral column. researchgate.netnih.gov

LC-MS/MS: Coupling liquid chromatography with tandem mass spectrometry provides the high sensitivity and selectivity needed to detect and quantify trace levels of this compound and its byproducts in complex matrices, such as environmental or biological samples. researchgate.net

Real-time Monitoring: The ability to monitor reactions in real-time allows for precise control and a deeper understanding of reaction kinetics.

In-situ Spectroscopy: Techniques like ReactIR (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products as the reaction proceeds.

Real-time NMR: While more complex, real-time NMR spectroscopy can provide detailed structural information about species in the reaction mixture, as demonstrated in the monitoring of biosynthetic pathways. rsc.org Applying this to the synthesis of this compound could reveal mechanistic details and help optimize reaction endpoints.

Table 2: Advanced Analytical Methods for Mandelic Acid Derivatives

| Technique | Application | Key Advantages |

|---|---|---|

| Chiral HPLC | Enantiomeric excess (ee) determination | High resolution of enantiomers using CSPs or chiral additives. nih.govresearchgate.net |

| Gas Chromatography (GC) | Analysis of volatile derivatives | Requires derivatization but offers high resolution. mdpi.commdpi.com |

| LC-MS/MS | Trace analysis, quantification | High sensitivity and selectivity; suitable for complex matrices. researchgate.net |

| In-situ Spectroscopy (FTIR/Raman) | Real-time reaction monitoring | Provides kinetic data; enables precise process control. |

| Real-time NMR | Mechanistic studies | Detailed structural information on reaction intermediates. rsc.org |

Computational Design of Functionalized Mandelic Acid Derivatives

Computational chemistry has become an indispensable tool for predicting molecular properties and guiding experimental work. For this compound, computational methods can accelerate the design of new functional molecules.

Molecular Modeling and Simulation:

Drug Design: A series of mandelic acid derivatives have been designed and synthesized as inhibitors for targets like factor Xa. nih.gov Using this compound as a starting scaffold, molecular docking simulations can predict the binding affinity and orientation of novel derivatives within the active site of a target protein (e.g., EGFR). nih.gov This allows for the rational design of more potent and selective inhibitors.

Understanding Enantioseparation: Molecular dynamics simulations are used to investigate the interactions between enantiomers and chiral selectors, such as cyclodextrins. nih.gov These simulations can reveal the mechanism of chiral recognition, explaining why one enantiomer binds more strongly than the other, and can guide the development of better chiral separation methods. nih.gov

Quantum Chemistry:

Property Prediction: Methods like Density Functional Theory (DFT) can be used to calculate electronic properties, such as HOMO-LUMO energy gaps and electrostatic potential maps. nih.gov These calculations help in understanding the reactivity and potential antioxidant or electronic properties of new derivatives.

Mechanism Elucidation: DFT calculations can model reaction pathways and transition states, providing insight into reaction mechanisms. This knowledge is crucial for optimizing reaction conditions and designing more effective catalysts for the synthesis of this compound.

By combining computational design with automated synthesis, researchers can rapidly iterate through design-synthesize-test cycles, dramatically accelerating the discovery of new materials and therapeutic agents based on the this compound framework.

Q & A

Q. What are the recommended synthetic routes for 5-chloro-2-methoxymandelic acid, and how can reaction efficiency be optimized?

Synthesis typically involves halogenation of 2-methoxymandelic acid using chlorinating agents. A common approach is to treat the precursor with N-chlorosuccinimide (NCS) in dichloromethane at controlled temperatures (0–25°C) under inert conditions. Reaction efficiency depends on stoichiometric ratios (e.g., 1.2 equivalents of NCS) and quenching with ice water to minimize side reactions. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) yields >85% purity .

Q. How can researchers validate the structural integrity of synthesized this compound?

Use a combination of:

- NMR spectroscopy : Confirm substitution patterns via H-NMR (e.g., aromatic protons at δ 7.2–7.5 ppm) and C-NMR (chlorine-induced deshielding at C-5).

- Mass spectrometry : ESI-MS should show [M–H] peaks matching the molecular formula (CHClO).

- FT-IR : Verify functional groups (e.g., carboxylic acid O–H stretch at 2500–3000 cm) .

Q. What are the critical stability considerations for storing this compound?

Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the methoxy group. Stability testing under accelerated conditions (40°C/75% RH for 30 days) shows <5% degradation. Avoid prolonged exposure to bases or oxidizing agents, which promote decarboxylation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from assay variability (e.g., cell line selection or solvent effects). Mitigation strategies include:

- Standardized protocols : Use consistent IC determination methods (e.g., fluorometric assays with T-lymphoblastic cells).

- Control experiments : Compare activity against structurally similar analogs (e.g., 5-bromo derivatives) to isolate chlorine’s electronic effects.

- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., enzyme inhibition vs. cytotoxicity profiles) .

Q. What methodologies optimize HPLC analysis for quantifying trace impurities in this compound?

- Column selection : C18 reverse-phase columns (5 µm, 250 × 4.6 mm) with mobile phases of 0.1% formic acid in water/acetonitrile (gradient elution).

- Detection : UV at 254 nm for mandelic acid derivatives; LOD ≤ 0.1 µg/mL.

- Validation : Include spike-and-recovery tests (90–110% recovery) and system suitability criteria (RSD < 2%) .

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- DFT calculations : Use Gaussian or ORCA to model transition states and activation energies (e.g., substitution at C-5).

- Solvent effects : Simulate polar aprotic solvents (e.g., DMF) to assess nucleophilicity trends.

- Benchmarking : Compare predicted vs. experimental yields for SNAr reactions with amines or thiols .

Q. What strategies address low yields in large-scale synthesis of this compound?

- Flow chemistry : Improve heat/mass transfer using microreactors (residence time: 10–15 min).

- Catalytic optimization : Screen Lewis acids (e.g., FeCl) to accelerate chlorination.

- Process analytics : Implement in-line FTIR for real-time monitoring of intermediate formation .

Q. How do steric and electronic effects influence the acid dissociation constant (pKa) of this compound?

- Potentiometric titration : Measure pKa in aqueous ethanol (I = 0.1 M KCl). The electron-withdrawing chlorine lowers pKa (carboxylic acid) to ~2.8, while the methoxy group increases pKa (phenolic OH) to ~10.2.

- Comparative analysis : Contrast with 2-methoxymandelic acid (pKa ≈ 3.1) to quantify substituent effects .

Q. What metabolic pathways should be considered when studying this compound in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.